Product packaging for Thiophen-3-ylmethanamine hydrochloride(Cat. No.:CAS No. 115132-84-8)

Thiophen-3-ylmethanamine hydrochloride

Cat. No.: B055399
CAS No.: 115132-84-8
M. Wt: 149.64 g/mol
InChI Key: CUWJIHMNGIOCCE-UHFFFAOYSA-N
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Description

Thiophen-3-ylmethanamine hydrochloride is a valuable amine-containing heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features a primary amine group, readily available for further synthetic elaboration, attached to the 3-position of a thiophene ring—a privileged scaffold known for its favorable pharmacokinetic properties and prevalence in pharmacologically active molecules. The hydrochloride salt enhances the compound's stability and crystallinity, facilitating handling and storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClNS B055399 Thiophen-3-ylmethanamine hydrochloride CAS No. 115132-84-8

Properties

IUPAC Name

thiophen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWJIHMNGIOCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115132-84-8
Record name 115132-84-8
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of thiophen-3-ylmethanamine hydrochloride typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiophen-3-ylmethanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced thiophene derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

    Oxidation Products: Thiophene oxides.

    Reduction Products: Reduced thiophene derivatives.

    Substitution Products: Various substituted thiophene compounds.

Scientific Research Applications

Scientific Research Applications

Thiophen-3-ylmethanamine hydrochloride serves as a versatile building block in synthetic chemistry and has been investigated for its biological activities.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. It is often used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.

Key Studies :

  • Antidepressant Activity : Research indicates that derivatives of thiophen-3-ylmethanamine exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.
  • Anticancer Properties : Some studies have explored its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models.

Organic Synthesis

This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its thiophene ring structure allows for various substitution reactions, making it valuable in the development of new materials.

Synthetic Routes :

  • Amination Reactions : The compound can be synthesized through the amination of thiophene derivatives, which can then be further modified to create a range of functionalized products.
Reaction TypeConditionsYield
N-AlkylationThiophene + alkyl halides75%
N-AcylationThiophene + acyl chlorides80%
Coupling ReactionsThiophenes with aryl halides70%

Material Science

The compound has potential applications in the field of organic electronics. Its unique electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Highlights :

  • Conductivity Studies : Thiophenes are known for their conductive properties when incorporated into polymer matrices, enhancing the performance of electronic devices.

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of this compound aimed at developing new antidepressants. The derivatives were tested for their binding affinity to serotonin receptors, showing promising results that warrant further investigation into their pharmacological profiles.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain derivatives of this compound inhibited the growth of cancer cells by inducing apoptosis. This highlights the compound's potential as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism of action of thiophen-3-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed effects .

Comparison with Similar Compounds

Notes:

  • 2-(Thiophen-3-yl)ethanamine hydrochloride’s extended alkyl chain may mimic endogenous amines like phenethylamine, suggesting utility in neurotransmitter analog synthesis .
  • (Oxolan-3-yl)(phenyl)methanamine hydrochloride demonstrates how hybrid structures (thiophene replaced with oxolane) diversify pharmacological scaffolds .

Physicochemical and Pharmacological Contrasts

  • Solubility and Stability: this compound’s hydrochloride salt improves aqueous solubility over non-ionic analogs like N-Methyl-3-Thiophenemethanamine .
  • Toxicity: Limited toxicological data exist for this compound. In contrast, structurally related compounds like Thiophene fentanyl hydrochloride (CAS 2306823-39-0) highlight risks associated with understudied thiophene derivatives, including uncharacterized neurotoxicity .
  • Synthetic Utility : this compound is preferred in spirocyclic phosphazene syntheses (e.g., dispirophosphazenes) due to its amine reactivity, whereas bulkier analogs like benzo[b]thiophene derivatives require modified reaction conditions .

Biological Activity

Thiophen-3-ylmethanamine hydrochloride (CAS No. 115132-84-8) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7_{7}H10_{10}ClN
  • Molecular Weight : 155.62 g/mol
  • CAS Number : 115132-84-8

This compound is believed to interact with various molecular targets, including enzymes and receptors. Its mode of action typically involves:

  • Binding to Active Sites : The compound may bind to specific sites on proteins, influencing their activity.
  • Modulation of Protein Conformation : It can alter the structure of target proteins, affecting their function and interactions within biological systems.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of thiophen derivatives, including those similar to thiophen-3-ylmethanamine. For example, thiophen-2-yl analogs have shown significant anti-schistosomal activity, inducing paralysis in parasites at non-toxic concentrations to mammalian cells. This suggests that compounds like thiophen-3-ylmethanamine may also possess similar properties .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of thiophen derivatives on various cell lines. The findings indicate that:

  • Selectivity : Certain thiophen compounds exhibit selective toxicity towards cancerous cells while sparing normal cells.
  • Concentration-Dependent Effects : The biological response varies significantly with concentration, demonstrating a clear dose-response relationship.

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityConcentrationCell Line/Model
Thiophen-2-yl derivativesAnti-schistosomal1 μMSchistosoma mansoni
Thiophen derivativesCytotoxicityVariesHeLa, HEK293

Case Study: Antiparasitic Activity

A notable case study involved the evaluation of a series of thiophen derivatives against Schistosoma mansoni. The study reported that:

  • Compound Efficacy : Thiophen derivatives induced long-lasting paralysis in the parasite, with effective concentrations around 1 μM.
  • Mechanism Insights : Observations indicated that these compounds led to irreversible damage, significantly impairing the motility of the parasites even after extensive washing .

Comparison with Similar Compounds

This compound shares structural similarities with other heterocyclic compounds, which may influence its biological activity. For instance:

Compound NameStructural FeaturesNotable Activity
5-Bromo-2,1,3-benzothiadiazoleBrominated heterocycleAntimicrobial properties
3-Bromobenzo[b]selenopheneSelenium-containing analogPotential anticancer activity

These comparisons highlight the unique substitution patterns and functional groups present in thiophen derivatives that may contribute to their distinct biological profiles .

Future Directions

Given the promising results from preliminary studies on thiophen derivatives, future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying the biological activities.
  • In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the thiophen structure affect biological activity.

Q & A

Q. What are the established synthetic routes for Thiophen-3-ylmethanamine hydrochloride, and how do reaction conditions influence yield?

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks. For example, thiophene ring protons typically resonate at δ 6.8–7.2 ppm .
  • HPLC : Assess purity (>98%) using C18 columns with UV detection at 254 nm .
  • Melting Point Analysis : Compare observed values to literature data (±2°C tolerance) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles. Avoid inhalation; use fume hoods during synthesis .
  • Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services .
  • Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Q. What strategies address contradictions in reported bioactivity data for Thiophen-3-ylmethanamine derivatives?

  • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., statistic) to quantify variability across studies. For example, if >50%, subgroup analyses (e.g., cell type, dosage) can identify confounding factors . Validate findings via dose-response assays in standardized models (e.g., IC₅₀ comparisons) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 3–9) at 37°C for 30 days. Monitor degradation via HPLC; acidic conditions (pH <5) may hydrolyze the amine group .

  • Thermal Stability : Store at 4°C, 25°C, and 40°C. Use Arrhenius plots to predict shelf life .

    • Data Table : Stability Profile
ConditionDegradation (% after 30 days)
pH 3, 37°C15–20%
pH 7, 37°C5–8%
40°C, dry3–5%

Methodological Guidance for Literature Reviews

Q. How can researchers optimize database searches for this compound-related studies?

  • Methodological Answer : Use CAS Registry Numbers (e.g., 62-31-7 for analogous compounds ) in SciFinder or Reaxys. Avoid generic terms like "thiophene amine"; instead, apply Boolean operators:
     ("this compound" OR "CAS [number]") AND (synthesis OR stability)  

Link Google Scholar to institutional libraries for full-text access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.